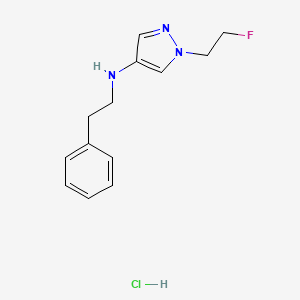1-(2-fluoroethyl)-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride
CAS No.:
Cat. No.: VC16421015
Molecular Formula: C13H17ClFN3
Molecular Weight: 269.74 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H17ClFN3 |
|---|---|
| Molecular Weight | 269.74 g/mol |
| IUPAC Name | 1-(2-fluoroethyl)-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C13H16FN3.ClH/c14-7-9-17-11-13(10-16-17)15-8-6-12-4-2-1-3-5-12;/h1-5,10-11,15H,6-9H2;1H |
| Standard InChI Key | IFWWXAZTTABIAY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CCNC2=CN(N=C2)CCF.Cl |
Introduction
1-(2-fluoroethyl)-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride is a synthetic organic compound belonging to the pyrazole class, characterized by its five-membered heterocyclic structure containing two nitrogen atoms. The compound features a fluoroethyl group and a phenylethyl group attached to the pyrazole ring, which confers unique chemical and biological properties. It has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the modulation of biological pathways.
Chemical Reactions
1-(2-fluoroethyl)-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride can undergo various chemical reactions typical for amines and pyrazoles, including nucleophilic substitutions and modifications that can enhance its pharmacological properties.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the context of enzyme modulation and receptor interaction. It may inhibit specific kinases involved in cellular signaling pathways, affecting processes such as cell proliferation and apoptosis. Its unique structure allows it to interact with various molecular targets, suggesting potential applications in cancer therapy and other therapeutic areas.
Synthesis
The synthesis of 1-(2-fluoroethyl)-N-(2-phenylethyl)pyrazol-4-amine typically involves several key steps, requiring careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
Potential Applications
The compound has several potential applications across various fields, including medicinal chemistry, due to its diverse pharmacological activities. Pyrazoles, in general, are often utilized in the development of pharmaceuticals due to their anti-inflammatory, analgesic, and antitumor effects.
Comparison with Similar Compounds
Several compounds share structural similarities with 1-(2-fluoroethyl)-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride, highlighting its uniqueness:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(2-fluoroethyl)-5-methyl-N-(2-thienylmethyl)pyrazol-4-amine | Fluoroethyl and thienylmethyl groups | Different substitution pattern affecting biological activity |
| 1-(3-fluoropropyl)-4-methyl-N-(2-thienylmethyl)pyrazol-5-amine | Propyl instead of ethyl | Variations in solubility and reactivity |
| 3-Methyl-4-(thienylmethyl)-1H-pyrazole | Lacks fluoroalkyl group | May exhibit different pharmacological profiles |
These comparisons emphasize how variations in substituents can significantly influence biological activity and chemical properties.
Research Findings
Further studies are required to clarify the mechanisms of action for 1-(2-fluoroethyl)-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride through in vitro and in vivo analyses. Its interaction with biological targets can be analyzed using techniques such as X-ray crystallography or computational modeling.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume